Siamycin I
Description
Classification as a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP)
Siamycin I is classified as a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP). researchgate.netnih.gov This classification signifies that its fundamental peptide backbone is first synthesized by the ribosome, the cellular machinery responsible for protein production, based on a genetic template (messenger RNA). thibodeauxlab.comresearchgate.net Following this ribosomal synthesis, the initial linear peptide, known as a precursor peptide, undergoes a series of enzymatic modifications. biorxiv.orgnih.gov These post-translational modifications are crucial for transforming the inactive precursor into the final, structurally complex, and biologically active molecule. thibodeauxlab.com The RiPP classification encompasses a wide and diverse range of natural products characterized by this shared biosynthetic pathway. nih.govthibodeauxlab.com
Identity as a Lasso Peptide
Within the broad class of RiPPs, this compound is specifically identified as a lasso peptide. researchgate.netmedchemexpress.comresearchgate.net This structural designation refers to its distinctive, interlocked three-dimensional shape. nih.gov A lasso peptide consists of a macrolactam ring formed by an isopeptide bond between the N-terminal amino group of the peptide and the side chain of an acidic amino acid (like aspartate or glutamate) within the sequence. nih.gov The C-terminal portion of the peptide, or "tail," is then threaded through this ring and sterically hindered from unthreading, creating a lariat-like, or lasso, topology. nih.govnih.gov This unique structure, which in this compound is further stabilized by two disulfide bonds, confers remarkable stability against heat and proteolytic degradation. nih.govacs.org
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYRKTDGDMHVHR-NEKRQKPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H131N23O26S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167811 | |
| Record name | Siamycin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2163.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164802-68-0 | |
| Record name | Siamycin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164802680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siamycin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis of Siamycin I
Precursor Peptide and Modifying Enzymes
Like other lasso peptides, the biosynthesis of this compound originates from a genetically encoded precursor peptide. biorxiv.orgnih.gov This precursor is composed of two distinct regions: an N-terminal "leader peptide" and a C-terminal "core peptide". biorxiv.orgnih.gov The core peptide contains the amino acid sequence that will become the final this compound molecule. The leader peptide functions as a recognition signal, guiding the modifying enzymes to the core peptide substrate to ensure the correct modifications occur. biorxiv.org
The key enzymes involved in the maturation of lasso peptides generally include:
A protease (often called the B enzyme): This enzyme is responsible for cleaving the leader peptide from the core peptide. nih.gov
A cyclase (often called the C enzyme): This ATP-dependent enzyme catalyzes the formation of the characteristic macrolactam ring by creating an isopeptide bond between the N-terminal amino acid and an acidic residue side chain of the core peptide. nih.gov
A RiPP Precursor Recognition Element (RRE): This element, sometimes part of the protease enzyme, is crucial for recognizing the leader peptide and initiating the modification process. biorxiv.orgresearchgate.net
Post-Translational Modification
The post-translational modification cascade transforms the linear precursor into the intricate lasso structure of this compound. The process begins with the recognition of the leader peptide region by the biosynthetic machinery. biorxiv.org Following recognition, the cyclase enzyme forms the crucial macrolactam ring that defines the "loop" of the lasso. Subsequently, or concurrently, the protease enzyme removes the leader peptide. The final step in forming the lasso architecture is the threading of the C-terminal tail through the newly formed ring. Additional modifications, such as the formation of the two disulfide bonds found in this compound, also occur during this maturation process to finalize the stable, tricyclic structure. acs.org
Biosynthesis
General Mechanism of Ribosomally Synthesized and Post-Translationally Modified Peptide Production
Ribosomally synthesized and post-translationally modified peptides (RiPPs) are a diverse superfamily of natural products produced across all domains of life oup.comnih.govresearchgate.net. Their biosynthesis begins with the ribosomal synthesis of a precursor peptide, which typically consists of an N-terminal leader region and a C-terminal core region google.comfrontiersin.orgbiorxiv.org. The leader peptide is crucial for recognition by the dedicated post-translational modification enzymes, while the core peptide contains the sequence that will be modified to form the mature natural product google.comfrontiersin.org. Following translation, the precursor peptide is modified by a suite of enzymes encoded within a biosynthetic gene cluster (BGC) oup.comscholaris.ca. These modifications can include cyclization, dehydration, heterocyclization, and the formation of unusual amino acids or linkages, ultimately leading to the mature RiPP structure nih.govresearchgate.net.
Specific Biosynthetic Gene Cluster (BGC) Identification
The genes responsible for Siamycin I biosynthesis are organized into a specific biosynthetic gene cluster (BGC) found in Streptomyces species secondarymetabolites.orgscholaris.ca. This BGC contains the genes necessary for the synthesis, modification, and potential export of this compound scholaris.ca. For instance, the this compound biosynthetic gene cluster from Streptomyces sp. is designated as BGC0001920 in the MIBiG database secondarymetabolites.org. This cluster is located on NCBI GenBank accession LC381634.1 and spans approximately 11,868 nucleotides secondarymetabolites.org. The BGC typically includes genes encoding the precursor peptide (often designated 'A'), maturation enzymes (like 'B' and 'C' proteins), and sometimes transporter proteins ('D') for export mdpi.comnii.ac.jpnih.gov.
Enzymatic Steps in Lasso Peptide Maturation
The maturation of a linear precursor peptide into the unique lasso structure of this compound involves several enzymatic steps, primarily catalyzed by proteins encoded within the BGC nih.govmdpi.commdpi.com.
Precursor Peptide Processing
The initial step in lasso peptide maturation is the processing of the precursor peptide. This linear peptide, synthesized by the ribosome, contains an N-terminal leader sequence and the C-terminal core peptide that will become the mature lasso peptide google.comfrontiersin.orgbiorxiv.org. The leader peptide is recognized by a RiPP recognition element (RRE)-containing protein, which helps guide the biosynthetic machinery to the substrate biorxiv.orgacs.orgnih.gov. A dedicated peptidase then cleaves the leader peptide from the core peptide, liberating the core for subsequent modifications google.commdpi.comacs.org.
Macrolactam Cyclase Activity
A key step in forming the lasso structure is the macrolactam cyclization. This reaction is catalyzed by an ATP-dependent macrolactam synthetase, also known as a lasso cyclase (typically designated 'C' protein) nih.govbiorxiv.orgmdpi.comnih.govmdpi.com. This enzyme forms an isopeptide bond between the N-terminal amino group of the core peptide and the carboxyl group of an aspartate or glutamate (B1630785) residue located typically at positions 7 to 9 within the peptide sequence biorxiv.orgnii.ac.jpmdpi.comacs.org. This cyclization forms the macrocyclic ring of the lasso peptide nii.ac.jpmdpi.com.
Role of ATP-Dependent Cysteine Protease (B Protein)
The ATP-dependent cysteine protease (often designated 'B' protein) plays a crucial role in the maturation process, specifically in the removal of the leader peptide from the precursor peptide nih.govfrontiersin.orgmdpi.commdpi.com. In some lasso peptide BGCs, the gene encoding the B protein is split into two separate open reading frames, B1 and B2, where B1 contains the RRE and B2 contains the protease domain mdpi.commdpi.comacs.org. The B1 protein recognizes the leader peptide, and the B2 protein performs the proteolytic cleavage mdpi.commdpi.comacs.org. Cysteine proteases are a large family of enzymes that utilize a cysteine residue as the catalytic nucleophile mdpi.comwikipedia.org.
Role of ATP-Dependent Macrolactam Synthetase (C Protein)
The ATP-dependent macrolactam synthetase (C protein) is responsible for the formation of the macrolactam ring, a defining feature of lasso peptides nih.govbiorxiv.orgmdpi.comnih.govmdpi.com. This enzyme activates the carboxyl group of a specific aspartate or glutamate residue in the core peptide using ATP, forming an activated intermediate (an AMP ester) nih.govmdpi.com. The free N-terminal amino group of the core peptide then attacks this activated carboxyl group, resulting in the formation of the isopeptide bond and the macrocyclic ring nih.govmdpi.com. This cyclization event, coupled with the threading of the C-terminal tail through the ring, establishes the unique lasso topology biorxiv.orgnih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16130275 |
Data Tables
Based on the search results, a table detailing the genes identified in the this compound BGC (BGC0001920) can be presented.
| Identifier | Position (nt) | Product | Functions | Evidence |
| BBD82036.1 | 10368 - 11060 (-) | LuxR family transcriptional regulator | Regulatory gene | |
| BBD82037.1 | 11211 - 12344 (+) | sensor histidine kinase | Regulatory gene | |
| BBD82038.1 | 12491 - 13414 (+) | ABC transporter | Transport-related gene | |
| BBD82039.1 | 13407 - 14159 (+) | ABC transporter | Transport-related gene | |
| BBD82040.1 | 14275 - 14403 (+) | MS-271 precursor peptide | Core biosynthetic gene | |
| BBD82041.1 | 14477 - 16318 (+) | asparagine synthetase | Additional biosynthetic gene | |
| BBD82042.1 | 16315 - 16578 (+) | PqqD family protein | Core biosynthetic gene | |
| BBD82049.1 | ... | mslR2 (DNA-binding response regulator) | Regulatory gene | nih.gov |
| HumA | ... | Humidimycin precursor peptide | Precursor peptide (Siamycin-like) | nih.gov |
| HumB1 | ... | Split B protein (RRE) | Post-translational modification enzyme | nih.gov |
| HumB2 | ... | Split B protein (cysteine protease) | Post-translational modification enzyme | nih.gov |
| HumC | ... | Lasso peptide cyclase | Post-translational modification enzyme | nih.gov |
| HumE, HumF | ... | Oxidoreductases | Post-translational modification enzymes | nih.gov |
| HumD1-D4 | ... | ABC transporters | Transport-related genes | nih.gov |
| HumG | ... | Histidine kinase | Regulatory gene | nih.gov |
| HumR1, HumR2 | ... | DNA-binding response regulators | Regulatory genes | nih.gov |
General Lasso Peptide Fold Characteristics
Lasso peptides are a class of natural products characterized by a unique, interlocked structure. chemrxiv.org Typically composed of 16 to 25 amino acid residues, their defining feature is an N-terminal macrolactam ring that is threaded by the C-terminal portion of the peptide, which forms a "tail". acs.orgnih.gov This threaded topology, resembling a lariat, is responsible for the remarkable stability of these molecules. nih.gov The structure is further stabilized by bulky amino acid residues, often referred to as "plugs," which prevent the tail from slipping out of the ring. chemrxiv.org This compact and rigid globular shape imparts significant resistance to both thermal and proteolytic degradation. nih.gov The biosynthesis of lasso peptides is a complex process involving the cleavage of a precursor peptide and the subsequent formation of an isopeptide bond between the N-terminal amino group and the side chain of an acidic residue (Asp or Glu) to form the macrolactam ring. researchgate.net
Specific Tricyclic Peptide Conformation of this compound (21-residue peptide)
This compound is a 21-amino acid peptide that exemplifies the complex architecture of this family. nih.govnih.gov Its structure is distinguished by a tricyclic conformation. nih.govacs.org This intricate fold is stabilized by two key features: an N-terminal macrolactam ring and two internal disulfide bonds. acs.org The macrolactam ring is formed by an amide bond between the N-terminus of the peptide and the side chain of the Asp9 residue. nih.gov This, in combination with the disulfide bridges, creates a highly constrained and stable three-dimensional structure. acs.org Structural studies, including chemical shift and Nuclear Overhauser effect (NOE) data, have demonstrated that the conformation of this compound is virtually identical to that of its close analog, Siamycin II. nih.gov
Disulfide Bond Connectivity and Structural Rigidity (Cys1-Cys13 and Cys7-Cys19)
A critical component of this compound's structural integrity is its specific disulfide bond pattern. researchgate.net The peptide contains four cysteine residues that form two crucial disulfide bridges. nih.gov The first bond connects the cysteine at position 1 (Cys1) with the cysteine at position 13 (Cys13). nih.govresearchgate.net The second disulfide bond links the cysteine at position 7 (Cys7) to the cysteine at position 19 (Cys19). nih.govresearchgate.net These covalent cross-links, in conjunction with the macrolactam ring, lock the peptide into a rigid, tricyclic architecture. This extensive network of covalent bonds is a primary contributor to the high stability of the molecule. acs.orgresearchgate.net
Chemical Properties of Siamycin I
The distinct chemical features of Siamycin I are summarized in the table below.
| Property | Value |
| Molecular Formula | C97H131N23O26S4 glpbio.combiomol.comnih.gov |
| Molecular Weight | 2163.5 g/mol glpbio.combiomol.com |
| Appearance | Solid biomol.com |
| Classification | Tricyclic Peptide glpbio.comnih.govmedchemexpress.com, Lasso Peptide researchgate.netmedchemexpress.com |
| Origin | Streptomyces sp. biomol.comacs.orgnih.gov |
Biological Activities and Associated Mechanisms of Action
Antibacterial Activity
Siamycin I exhibits notable antimicrobial activity, primarily directed against Gram-positive bacteria. researchgate.net Its efficacy stems from a highly specific mechanism that targets a critical component of bacterial cell envelope synthesis.
The compound has demonstrated the ability to inhibit the growth of several Gram-positive bacteria, including species of significant clinical importance. This inhibitory action extends to both standard susceptible strains and challenging multi-drug resistant phenotypes.
This compound has been identified as an effective inhibitor of various Gram-positive pathogens. Research has confirmed its activity against Enterococcus faecalis, where it completely inhibits growth at a concentration of 5 µM. nih.gov While its inhibitory effects on Bacillus subtilis and Micrococcus luteus have been noted, specific Minimum Inhibitory Concentration (MIC) values for these organisms are not extensively detailed in the available literature. researchgate.net The activity against Staphylococcus aureus has been quantified, particularly against vancomycin-resistant strains, as detailed in the following section.
A key feature of this compound's antibacterial profile is its effectiveness against multi-drug resistant bacteria, which pose a significant threat to public health. The compound shows potent activity against vancomycin-resistant Enterococcus (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov The standalone MIC of this compound against multiple VRE and VRSA strains has been consistently determined to be 5 µM. nih.gov
Beyond its intrinsic antibacterial activity, this compound also demonstrates a synergistic effect with other antibiotics. It has been shown to restore the clinical susceptibility of both VanA- and VanB-type VRE and VRSA strains to vancomycin, effectively reversing resistance to this critical glycopeptide antibiotic. nih.gov
| Bacterial Strain | Resistance Phenotype | This compound MIC (µM) | Reference |
|---|---|---|---|
| Enterococcus faecalis V583 | VRE (VanB-type) | 5 | nih.gov |
| Enterococcus faecalis JH2-2 08048 | VRE (VanB-type) | 5 | nih.gov |
| Enterococcus faecalis merz96 | VRE (VanB-type) | 5 | nih.gov |
| Staphylococcus aureus | VRSA (VanA-type) | 5 | nih.gov |
| Staphylococcus aureus | VRSA (VanB-type) | 5 | nih.gov |
The primary mechanism underpinning the antibacterial activity of this compound is the disruption of bacterial cell wall biosynthesis. researchgate.netnih.gov This process is mediated by the specific targeting of an essential precursor molecule, Lipid II.
The binding of this compound to Lipid II is the critical step that halts the peptidoglycan synthesis cascade. This sequestration of the Lipid II substrate prevents its polymerization into long glycan chains, a reaction catalyzed by the transglycosylase activity of Penicillin-Binding Proteins (PBPs), such as PBP2. nih.gov By making Lipid II unavailable, this compound effectively inhibits the incorporation of new N-acetylglucosamine and N-acetylmuramic acid subunits into the growing peptidoglycan network. This disruption of glycan chain elongation ultimately weakens the cell wall, leading to bacterial death. researchgate.net
Cell Wall Biosynthesis Inhibition through Lipid II Targeting
Distinct Mode of Action Compared to Other Lipid II Inhibitors
This compound exhibits a distinct mode of action centered on its interaction with lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. nih.govnih.gov While other antibiotics that target lipid II, such as vancomycin, lead to the intracellular accumulation of the soluble peptidoglycan precursor UDP-MurNAc-pentapeptide, the specific impact of this compound on this accumulation has not been detailed in the available research. The primary mechanism of this compound involves binding to lipid II on the exterior of the Gram-positive cell membrane. nih.govnih.gov This interaction directly interferes with the subsequent steps of cell wall synthesis.
Activation of liaI Stress Response
A direct consequence of this compound's interaction with lipid II is the activation of the liaI stress response in bacteria. nih.govnih.gov The binding of this compound to lipid II disrupts the normal process of peptidoglycan synthesis, which in turn triggers this specific cellular stress pathway. nih.gov The liaI stress response is a known indicator of cell wall-active antibiotic activity, confirming that this compound's primary antibacterial effect is the inhibition of cell wall biosynthesis. nih.govnih.gov
Inhibition of Futalosine Pathway in Menaquinone Biosynthesis (e.g., Helicobacter pylori)
This compound has been identified as an inhibitor of the futalosine pathway, an alternative route for menaquinone (vitamin K2) biosynthesis utilized by certain bacteria, including the human pathogen Helicobacter pylori. researchgate.netbiorxiv.org Menaquinone is essential for the bacterial electron transport chain. By targeting the futalosine pathway, this compound effectively suppresses the growth of H. pylori. researchgate.net Research has demonstrated that the inhibitory effect of this compound on H. pylori growth can be reversed by the addition of menaquinone, confirming that its action is specific to this biosynthetic pathway. researchgate.net In a study involving H. pylori-infected mice, daily administration of this compound (2.5 μM) in drinking water led to a 68% reduction in gastric mucosal colonization by the bacterium. researchgate.net
| Target Pathway | Organism Example | Effect of Inhibition | Supporting Evidence |
| Futalosine Pathway | Helicobacter pylori | Suppression of bacterial growth | Growth inhibition reversed by menaquinone supplementation; Reduced colonization in a mouse model. researchgate.net |
Antiviral Activity
Beyond its antibacterial properties, this compound demonstrates significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net
Human Immunodeficiency Virus (HIV) Fusion Inhibition
This compound functions as a potent inhibitor of HIV fusion, a critical step in the viral life cycle where the virus envelope merges with the host cell membrane to release its genetic material. nih.govresearchgate.net This inhibitory action is believed to be mediated through an interaction with the HIV envelope protein. nih.gov The reversible nature of this inhibition suggests a noncovalent binding interaction. nih.gov
Inhibition of HIV-1 and HIV-2 Replication
This compound is effective against both major types of HIV, HIV-1 and HIV-2. nih.govresearchgate.net It has been shown to inhibit the replication of various laboratory strains and clinical isolates of HIV-1, as well as HIV-2. nih.gov The 50% effective dose (ED50) for this inhibitory activity ranges from 0.05 to 5.7 μM in acute infections. nih.gov
| Virus Type | Activity | Effective Dose (ED50) |
| HIV-1 | Replication Inhibition | 0.05 to 5.7 μM nih.gov |
| HIV-2 | Replication Inhibition | 0.05 to 5.7 μM nih.gov |
Disruption of Syncytium Formation
A hallmark of HIV infection in cell culture is the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected and uninfected cells. nih.gov this compound effectively inhibits this process. In a coculture of C8166 cells and CEM-SS cells chronically infected with HIV, this compound demonstrated a 50% effective dose of 0.08 μM for the inhibition of syncytium formation. nih.govresearchgate.net This activity is specific to HIV-induced fusion, as this compound has no effect on syncytium formation induced by other viruses like the Sendai virus. nih.govresearchgate.net
| Cell Lines | Inducer | This compound Effect | ED50 |
| C8166 and CEM-SS | HIV | Inhibition of syncytium formation | 0.08 μM nih.govresearchgate.net |
| Various | Sendai Virus | No effect | Not applicable nih.gov |
Interaction with HIV Envelope Protein (gp160)
This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV) through its interaction with the viral envelope glycoprotein (B1211001), gp160. nih.govnih.gov This glycoprotein is a precursor that is cleaved into two subunits, gp120 and gp41, which are essential for the virus to attach to and fuse with host cells. patsnap.com Research indicates that this compound's mechanism of action involves targeting this envelope protein, thereby interfering with the viral entry process. nih.govnih.gov
Studies involving the cocultivation of HeLa-CD4+ cells with monkey kidney (BSC-1) cells expressing the HIV envelope gp160 were instrumental in identifying this compound's role as a fusion inhibitor. nih.govnih.gov Further evidence supporting the interaction with gp160 comes from the development of HIV-1 variants resistant to this compound. Genetic analysis of these resistant variants revealed multiple amino acid changes within the env gene, which codes for the gp160 protein. nih.govnih.gov When the envelope gene from a resistant variant was inserted into a chimeric virus, the resulting virus also showed resistance to this compound, directly mapping the compound's activity to the gp160 protein. nih.govnih.gov It is important to note that this compound does not inhibit the binding of the gp120 subunit to the CD4 receptor on host cells. nih.govnih.gov
Proposed Targeting of gp41
While the broader HIV envelope protein gp160 is the established target of this compound, the specific interactions are thought to involve the gp41 subunit. nih.govnih.govpatsnap.com The gp41 protein is the transmembrane component of the HIV envelope protein complex and plays a crucial role in the fusion of the viral and host cell membranes. patsnap.comuniprot.org By interfering with the function of gp41, fusion inhibitors can prevent the virus from delivering its genetic material into the host cell, thereby halting the infection process. researchgate.netresearchgate.net The inhibitory action of this compound on HIV-induced cell fusion is consistent with the targeting of a critical component of the fusion machinery like gp41. nih.govnih.gov
Reversible and Non-Covalent Binding to Viral Target
The interaction between this compound and its viral target is characterized as both reversible and non-covalent. nih.govnih.gov This determination is based on experimental observations where the inhibitory effect on HIV-induced fusion could be reversed. nih.govnih.gov Non-covalent binding, which involves forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, allows for a transient association between the inhibitor and the target protein. This is in contrast to covalent binding, which involves the formation of a permanent chemical bond. The reversible nature of this compound's binding suggests that it can dissociate from the viral envelope protein, and its inhibitory effect is dependent on its concentration. nih.govnih.gov
Broader Spectrum Antiviral Efficacy Considerations
This compound has demonstrated efficacy against different types of HIV. Laboratory studies have shown its activity against both acute HIV-1 and HIV-2 infections. nih.govnih.gov The 50% effective doses (ED50) for acute HIV-1 infections, including both laboratory strains and clinical isolates, range from 0.05 to 5.7 microMolar. biomol.comglpbio.cn Specifically, for laboratory strains of HIV-1, the ED50 values are in the range of 0.05-0.45 µM, while for clinical isolates, the range is 0.89-5.7 µM. biomol.comglpbio.cn Its activity extends to the CBL-20 strain of HIV-2, with an ED50 of 0.45 µM. biomol.comglpbio.cn Furthermore, this compound effectively inhibits HIV-induced fusion between C8166 T cells and CEM-SS cells chronically infected with HIV-1, with a 50% effective dose of 0.08 µM. biomol.comglpbio.cnmedchemexpress.com However, its antiviral activity is specific, as it does not affect Sendai virus-induced fusion or the fusion of murine myoblasts. nih.govnih.gov
| This compound Antiviral Activity | Effective Dose (ED50) |
| Acute HIV-1 Infection (General) | 0.05 - 5.7 µM |
| Acute HIV-1 Infection (Laboratory Strains) | 0.05 - 0.45 µM |
| Acute HIV-1 Infection (Clinical Isolates) | 0.89 - 5.7 µM |
| Acute HIV-2 Infection (CBL-20 strain) | 0.45 µM |
| HIV-induced Cell Fusion | 0.08 µM |
Quorum Sensing Inhibition
Beyond its antiviral properties, this compound also functions as an inhibitor of quorum sensing, a cell-to-cell communication process in bacteria. nih.govnih.gov
Attenuation of Enterococcus faecalis Quorum Sensing
This compound has been shown to effectively attenuate the fsr quorum-sensing system in Enterococcus faecalis. nih.govasm.orgnih.gov This system regulates the production of virulence factors, such as gelatinase (GelE) and serine protease (SprE). nih.govnih.gov The mechanism involves the secretion of an autoinducing peptide known as gelatinase biosynthesis-activating pheromone (GBAP). nih.govnih.gov this compound inhibits the production of both gelatinase and GBAP at submicromolar concentrations, without significantly affecting the growth of E. faecalis at these concentrations. nih.govasm.org This inhibitory effect is observed even when excess GBAP is added, suggesting that this compound does not compete with GBAP for binding. nih.govasm.org Transcriptional analysis has confirmed that this compound suppresses the expression of the fsrBDC and gelE-sprE transcripts. medchemexpress.comnih.gov The ability of this compound to disrupt this quorum-sensing pathway also leads to a reduction in biofilm formation by E. faecalis. nih.govresearchgate.net
| Effect of this compound on E. faecalis | Observation |
| Gelatinase Production | Inhibited at submicromolar concentrations |
| GBAP Production | Inhibited at submicromolar concentrations |
| fsrBDC and gelE-sprE transcript expression | Suppressed at sublethal concentrations |
| Biofilm Formation | Attenuated |
Direct Inhibition of FsrC Quorum Membrane Sensor Kinase Autophosphorylation
The mechanism by which this compound inhibits the fsr quorum sensing system in Enterococcus faecalis involves the direct inhibition of the FsrC membrane sensor kinase. mdpi.com FsrC is a key component of a two-component regulatory system that, upon binding of the GBAP autoinducer, undergoes autophosphorylation. nih.govnih.gov This phosphorylation event is a critical step in activating the downstream signaling cascade that leads to the expression of virulence genes. nih.gov Research has demonstrated that this compound directly inhibits this autophosphorylation of FsrC. biomol.commdpi.com This action prevents the activation of the entire fsr quorum-sensing system, thereby blocking the production of associated virulence factors. mdpi.com
Non-Competitive Inhibition with ATP
While it is established that this compound inhibits the functions of certain ATP-dependent enzymes, detailed kinetic studies characterizing this inhibition as non-competitive with respect to ATP are not extensively documented in publicly available research. The existing literature indicates that this compound interferes with ATP-dependent processes, such as the autophosphorylation of the FsrC histidine kinase, by inhibiting its ATPase activity wikipedia.org. This suggests an interaction that prevents the enzyme from utilizing ATP effectively. However, without specific kinetic data, such as the effect of this compound on the Michaelis constant (Km) for ATP, a definitive classification of the inhibition as non-competitive with ATP cannot be fully substantiated.
Suppression of Gelatinase (GelE) and Gelatinase Biosynthesis-Activating Pheromone (GBAP) Production
This compound has been shown to be a potent inhibitor of the fsr quorum-sensing system in Enterococcus faecalis, which regulates the production of virulence factors, including gelatinase (GelE) and the gelatinase biosynthesis-activating pheromone (GBAP) nih.govkhanacademy.org. At submicromolar concentrations, this compound effectively suppresses the production of both GelE and GBAP nih.gov.
Research has demonstrated a concentration-dependent inhibition of gelatinase production by this compound, with a 50% inhibitory concentration (IC50) of approximately 100 nM nih.gov. Similarly, GBAP production is slightly inhibited at a this compound concentration of 10 nM and is completely eliminated at 1 µM nih.gov. This suppression of virulence factor production occurs at sublethal concentrations of the peptide, indicating a specific effect on the quorum-sensing pathway rather than general toxicity nih.gov. The inhibitory action of this compound on GBAP signaling is suggested to be non-competitive, as it can attenuate gelatinase production even when excess GBAP is added externally nih.govkhanacademy.org.
Table 1: Inhibitory Effect of this compound on GelE and GBAP Production in E. faecalis
| Target | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|
| Gelatinase (GelE) Production | 10 nM | Slight inhibition | nih.gov |
| Gelatinase (GelE) Production | 100 nM (IC50) | 50% inhibition | nih.gov |
| Gelatinase (GelE) Production | 1 µM | Strong inhibition | nih.gov |
| GBAP Production | 10 nM | Slight inhibition | nih.gov |
| GBAP Production | 1 µM | Elimination of production | nih.gov |
Downregulation of fsrBDC and gelE-sprE Transcript Expression
The suppressive effects of this compound on GelE and GBAP production are a direct consequence of its ability to downregulate the expression of the transcripts that encode for these and other components of the fsr quorum-sensing system. Specifically, this compound has been shown to suppress the transcription of both the fsrBDC and gelE-sprE operons in E. faecalis nih.govkhanacademy.org.
Quantitative analysis has revealed that at a sublethal concentration of 1 µM, this compound strongly suppresses the expression of both transcripts nih.gov. The downregulation of gelE-sprE is typically more pronounced than that of fsrBDC, which is consistent with the known regulatory cascade where the fsr system positively regulates the expression of gelE-sprE nih.gov. This transcriptional inhibition underscores the mechanism by which this compound disrupts the entire quorum-sensing pathway, leading to a reduction in virulence factor expression.
Attenuation of Biofilm Formation
A significant consequence of the disruption of the fsr quorum-sensing system by this compound is the attenuation of biofilm formation in E. faecalis nih.gov. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. The ability of this compound to interfere with their formation represents a key aspect of its therapeutic potential.
The inhibitory effect on biofilm formation is observed at sublethal concentrations of this compound. A slight inhibition is noted at a concentration of 0.25 µM, with a more marked effect at concentrations of 0.5 µM and higher nih.gov. This activity is linked to the inhibition of the fsr system, as mutations in the fsr genes have been shown to result in decreased biofilm formation nih.gov.
Table 2: Effect of this compound on Biofilm Formation in E. faecalis
| This compound Concentration | Effect on Biofilm Formation | Reference |
|---|---|---|
| 0.25 µM | Slight inhibition | nih.gov |
| ≥ 0.5 µM | Marked inhibition | nih.gov |
Enzyme Inhibition Beyond Quorum Sensing
In addition to its well-documented effects on bacterial quorum sensing, this compound has been identified as an inhibitor of other crucial enzymes, indicating a broader spectrum of biological activity.
Inhibition of Myosin Light Chain Kinase (MLCK) Involved in Smooth Muscle Contraction
This compound has been reported to inhibit myosin light chain kinase (MLCK), an enzyme pivotal to the regulation of smooth muscle contraction khanacademy.org. MLCK is an ATP-dependent serine/threonine kinase that phosphorylates the regulatory light chain of myosin II, a key step in initiating muscle contraction. The inhibition of MLCK by this compound suggests a potential for this compound to modulate physiological processes involving smooth muscle. However, the specific mechanism and kinetic details of this inhibition have not been fully elucidated in the available scientific literature.
Inhibition of General ATP-Dependent Enzymes
The inhibitory activity of this compound extends to a broader category of ATP-dependent enzymes khanacademy.org. This suggests that this compound may interact with a conserved feature of these enzymes, possibly related to their ATP-binding or catalytic domains. As with MLCK, the precise mechanisms and kinetic parameters of this inhibition, particularly whether it is non-competitive with respect to ATP, require further investigation. The ability of this compound to inhibit a range of ATP-dependent enzymes highlights its potential as a tool for studying these enzymatic processes and as a lead for the development of new therapeutic agents.
Resistance Mechanisms and Counterstrategies
Bacterial Resistance Development
Bacterial resistance to Siamycin I is intricately linked to modifications in the bacterial cell wall, a primary target of this lasso peptide. Research has identified key genetic and metabolic adaptations that reduce its efficacy.
A primary mechanism of acquired resistance to this compound in Gram-positive bacteria involves mutations within the essential WalKR two-component system. This system is a critical signal transduction pathway that plays a central role in regulating cell wall metabolism and homeostasis. Studies have demonstrated that specific mutations in the genes encoding the WalK sensor kinase and the WalR response regulator can lead to a notable phenotypic change: a thickening of the bacterial cell wall. This increased cell wall thickness is a key factor in conferring resistance to this compound.
In strains of Staphylococcus aureus that have developed resistance to this compound, mutations in the walKR operon have been identified. For instance, a T101M mutation in the WalR response regulator has been shown to result in a thickened cell wall and decreased susceptibility to antibiotics that target the lipid II cycle, such as this compound. This phenotype is reminiscent of vancomycin-intermediate Staphylococcus aureus (VISA) strains. The thickened cell wall is believed to act as a physical barrier, potentially trapping the antibiotic or impeding its access to its target, Lipid II, at the cell membrane.
The development of resistance to this compound is fundamentally tied to the metabolism of the cell wall. The WalKR system directly regulates the expression of enzymes involved in cell wall synthesis and degradation, known as autolysins. Mutations that confer resistance to this compound map to the walKR genes, which control this crucial aspect of bacterial physiology.
The interaction of this compound with Lipid II, a vital precursor for peptidoglycan synthesis, disrupts the normal process of cell wall construction. In response, bacteria can adapt by altering their cell wall metabolism. The mutations in the WalKR system that lead to a thickened cell wall are a direct manifestation of this altered metabolism. This adaptive response ultimately reduces the effectiveness of this compound by modifying the very structure it targets.
Viral Resistance Development (HIV)
This compound has also been investigated for its activity against the human immunodeficiency virus (HIV), where it acts as a fusion inhibitor. As with other antiviral agents, the potential for the virus to develop resistance is a key area of study.
The emergence of HIV-1 variants with reduced susceptibility to this compound has been demonstrated through in vitro selection experiments. nih.govnih.gov This process involves culturing the virus in the presence of gradually increasing concentrations of the compound. nih.govnih.gov Over time, this selective pressure allows for the proliferation of viral strains that have acquired mutations conferring a survival advantage in the presence of the inhibitor. This method is a standard approach to predicting and understanding the mechanisms of drug resistance in viruses. The successful selection of a resistant HIV-1 variant indicates that the virus has the genetic capacity to evade the inhibitory action of this compound. nih.govnih.gov
Genetic analysis of this compound-resistant HIV-1 variants has pinpointed the location of the resistance-conferring mutations to the viral envelope glycoprotein (B1211001), gp160. nih.govnih.gov The env gene, which codes for gp160, was sequenced in both the resistant variant and the parent (sensitive) virus. Drug susceptibility studies using chimeric viruses, where the env gene from the resistant variant was inserted into a sensitive viral backbone, confirmed that resistance is indeed conferred by changes within this gene. nih.govnih.gov Furthermore, complementing an envelope-deficient HIV with gp160 from the this compound-resistant strain resulted in a resistant phenotype. nih.govnih.gov
Upon sequencing the envelope genes of the this compound-resistant and parent HIV-1 strains, a total of six amino acid changes were identified in the resistant variant. nih.govnih.gov These mutations are located within the two subunits of the gp160 protein: the surface glycoprotein gp120 and the transmembrane glycoprotein gp41. These findings strongly suggest that this compound interacts directly with the HIV envelope protein to inhibit viral fusion. nih.govnih.gov
While it is established that these six amino acid substitutions are responsible for the resistance phenotype, the specific positions and nature of these changes within gp120 and gp41 have not been detailed in the available scientific literature. The following table summarizes the key findings regarding the genetic basis of HIV-1 resistance to this compound.
| Feature | Finding |
| Genetic Locus of Resistance | HIV gp160 gene |
| Number of Amino Acid Changes | 6 |
| Affected Protein Subunits | gp120 and gp41 |
| Specific Amino Acid Substitutions | Not specified in literature |
Strategies to Mitigate Resistance to this compound
The development of bacterial resistance to antibiotics is a significant challenge in the treatment of infectious diseases. Strategies to counteract and mitigate the emergence of resistance to novel compounds like this compound are crucial for its potential long-term therapeutic application. Research has focused on several key approaches, including combination therapies, multi-targeting mechanisms, and anti-virulence strategies, to reduce the selective pressure that drives resistance.
Combination Therapy with Other Antibiotics (e.g., Restoration of Vancomycin Susceptibility in Vancomycin-Resistant Enterococci and Staphylococcus aureus)
A promising strategy to combat antibiotic resistance is the use of combination therapy, where a compound like this compound is administered alongside a conventional antibiotic. This approach can have a synergistic effect, restoring the efficacy of an antibiotic to which a pathogen has become resistant.
Notably, this compound has demonstrated the ability to restore vancomycin susceptibility in vancomycin-resistant (VR) enterococci and re-sensitize vancomycin-resistant Staphylococcus aureus (VRSA). nih.govbiorxiv.orgnih.gov Vancomycin resistance in these bacteria is often mediated by the two-component system (TCS) VanRS, where VanS is a histidine kinase that senses vancomycin and activates the resistance pathway. biorxiv.orgbiorxiv.org this compound has been shown to inhibit the histidine kinase VanS, effectively disrupting this resistance mechanism. nih.govbiorxiv.orgbiorxiv.org By inhibiting VanS, this compound prevents the bacteria from mounting their defense against vancomycin, thereby restoring the antibiotic's clinical susceptibility. biorxiv.org This resistance-breaking activity has been observed both in vitro and in surrogate animal models. nih.govnih.gov
The combination of this compound with vancomycin presents a powerful approach to overcome resistance in critical pathogens. Studies have found it difficult to generate bacterial strains that are resistant to the vancomycin/Siamycin I combination, underscoring the potential of this synergistic therapy. nih.govbiorxiv.org
| Organism | Resistance Profile | Effect of this compound Combination | Mechanism |
|---|---|---|---|
| Vancomycin-Resistant Enterococci (VRE) | Resistant to Vancomycin | Restoration of Vancomycin susceptibility. nih.govnih.gov | Inhibition of the histidine kinase VanS. biorxiv.orgbiorxiv.org |
| Vancomycin-Resistant Staphylococcus aureus (VRSA) | Resistant to Vancomycin | Re-sensitization to Vancomycin. nih.govnih.gov | Inhibition of the histidine kinase VanS. biorxiv.org |
Multi-Targeting Approaches to Reduce Resistance Development
Antibiotics that act on a single molecular target are often more susceptible to the rapid development of resistance, as a single mutation in the target gene can render the drug ineffective. In contrast, compounds that engage multiple cellular targets can significantly lower the probability of resistance emerging. nih.govbiorxiv.orgnih.gov this compound exemplifies such a multi-targeting approach.
The primary antibacterial mechanism of this compound involves binding to Lipid II, an essential precursor for the synthesis of the bacterial cell wall component peptidoglycan. acs.orgnih.govresearchgate.net This interaction disrupts cell wall biosynthesis, leading to cell death. nih.gov However, the activity of this compound is not limited to this single target.
As detailed previously, this compound also functions as an inhibitor of histidine kinases, which are key components of bacterial two-component signaling systems that regulate a wide array of cellular processes, including virulence and antibiotic resistance. nih.govbiorxiv.orgnih.gov Specifically, this compound has been shown to inhibit:
VanS : The histidine kinase responsible for sensing vancomycin and activating the resistance cascade in VRE and VRSA. nih.govbiorxiv.org
FsrC : A histidine kinase that is part of a quorum-sensing system in Enterococcus faecalis, which controls the expression of virulence factors. nih.govbiorxiv.org
By acting on both a fundamental biosynthetic pathway (peptidoglycan synthesis via Lipid II) and key regulatory systems (TCSs via histidine kinases), this compound places a dual pressure on the bacterium. nih.govacs.org For resistance to develop, a pathogen would likely need to acquire mutations affecting both targets simultaneously, a statistically much rarer event. The difficulty in obtaining strains resistant to a combination of vancomycin and this compound further highlights the advantage of this multi-targeting strategy. nih.govbiorxiv.org
Anti-Virulence Strategies to Bypass Direct Bactericidal Pressure
Traditional antibiotics exert strong selective pressure on bacteria by directly killing them or inhibiting their growth. This pressure inevitably favors the survival and proliferation of resistant mutants. An alternative and innovative approach is anti-virulence therapy, which aims to disarm pathogens by targeting their virulence factors rather than their viability. nih.govnih.govfrontiersin.org This strategy is expected to impose less selective pressure, thereby reducing the likelihood of resistance development. nih.gov
This compound demonstrates significant anti-virulence activity, making it a promising candidate for such a strategy. nih.govnih.gov This activity stems from its ability to inhibit the histidine kinase FsrC in enterococci. nih.govbiorxiv.org The FsrC kinase is part of the Fsr quorum-sensing system, which regulates the production of virulence factors like gelatinase and serine protease. biorxiv.org By inhibiting FsrC, this compound effectively abolishes the virulence of pathogenic enterococci without directly killing the bacteria. nih.govbiorxiv.org
This anti-virulence mechanism offers a distinct advantage; even if bacteria develop resistance to the bactericidal effects of a this compound-vancomycin combination, they may remain fully susceptible to the anti-virulence effect of this compound alone. nih.govbiorxiv.org This approach bypasses the direct life-or-death pressure of conventional antibiotics, focusing instead on mitigating the pathogen's ability to cause disease and allowing the host's immune system to clear the disarmed bacteria. scispace.com
Analogues, Derivatives, and Structure Activity Relationships Sar
Comparison with Siamycin-Type Lasso Peptides (Siamycin II, Aborycin/RP 71955, Humidimycin, Specialicin)
Siamycin I is structurally related to other class I lasso peptides, including siamycin II, aborycin (also known as RP 71955), humidimycin, and specialicin asm.orgresearchgate.netnih.govmdpi.com. These peptides share the characteristic lasso topology with an N-terminal macrocyclic ring and a C-terminal tail threaded through the ring nih.govfrontiersin.org. They also typically contain intramolecular disulfide bonds that contribute to their structural rigidity nih.govmdpi.com.
Aborycin (RP 71955) is another 21-amino acid tricyclic peptide isolated from Streptomyces researchgate.netasm.org. It is structurally similar to siamycins I and II and has also demonstrated activity against HIV-1 nih.govresearchgate.net. The structure of RP 71955 contains two intramolecular disulfide bonds that further stabilize its threaded-lasso fold researchgate.net.
Humidimycin, a novel class I lasso peptide isolated from Streptomyces humidus, is also structurally related to siamycins I and II and RP71955/aborycin asm.orgresearchgate.net. Humidimycin has been shown to synergize the activity of the antifungal agent caspofungin against Aspergillus fumigatus and Candida albicans, suggesting a potential role in combination therapies asm.orgresearchgate.netnih.govresearchgate.net. Like this compound, humidimycin is a 21-amino-acid peptide with an isopeptide bond cyclizing the side chain of Asp9 to the N-terminus of Cys1 and two disulfide bonds (Cys1-Cys13 and Cys7-Cys19) forming its tricyclic structure nih.govmdpi.com.
Specialicin, a new lasso peptide from Streptomyces specialis, is also a 21-amino acid peptide with an isopeptide bond and two disulfide bonds researchgate.netnih.gov. Structural analysis has indicated that specialicin possesses a conformational structure similar to that of this compound researchgate.netnih.gov. Specialicin has shown antibacterial activity against Micrococcus luteus and moderate anti-HIV activity researchgate.netnih.gov.
The structural similarities among these siamycin-type lasso peptides, particularly their shared lasso topology and disulfide bond patterns, likely contribute to their overlapping biological activities, such as anti-HIV and antibacterial effects researchgate.netnih.govnih.govcaymanchem.commdpi.comresearchgate.netnih.gov. However, subtle differences in their amino acid sequences can lead to variations in their specific targets and potencies asm.orgnih.govmdpi.com.
Minor Sequence Variations and Their Impact on Biological Activity
Studies on other lasso peptides, such as microcin (B1172335) J25 (MccJ25) and lariatin A, have provided detailed insights into the impact of sequence variations through systematic mutagenesis frontiersin.orgresearchgate.net. For MccJ25, comprehensive scanning mutagenesis revealed that substitutions in both the ring and tail segments can affect antibiotic function frontiersin.org. For lariatin A, mutational analysis identified specific amino acid residues (Tyr6, Gly11, Asn14) crucial for anti-mycobacterial activity and others (Val15, Ile16, Pro18) critical for enhancing activity frontiersin.orgresearchgate.net. These studies highlight that the position and nature of amino acid residues within the lasso structure play a vital role in defining the peptide's interaction with its biological targets.
Given the structural and functional similarities among siamycin-type lasso peptides, it is reasonable to infer that minor sequence variations among this compound, siamycin II, aborycin, humidimycin, and specialicin contribute to the observed differences in their specific biological activities or potencies asm.orgnih.govmdpi.com. For instance, while this compound targets Lipid II, humidimycin potentiates caspofungin activity by affecting the high osmolarity glycerol (B35011) (HOG) response pathway asm.orgnih.govresearchgate.netresearchgate.net. These distinct mechanisms, despite structural relatedness, underscore the impact of even small sequence differences.
Importance of Amino Acid Composition and Structural Integrity for Activity
The specific arrangement and chemical properties of the amino acids within this scaffold dictate the peptide's ability to interact with its targets. For this compound, the interaction with Lipid II, an essential precursor for bacterial cell wall formation, is crucial for its antibacterial activity against Gram-positive bacteria medchemexpress.comresearchgate.netacs.org. This interaction is likely mediated by specific amino acid residues on the surface of the this compound molecule that recognize and bind to the conserved pyrophosphate motif of Lipid II researchgate.net. Disrupting the structural integrity of this compound, for example, by cleaving the isopeptide bond or the disulfide bonds, would likely abolish or significantly reduce its ability to bind to Lipid II and exert its antibacterial effect.
Similarly, the anti-HIV activity of this compound and its analogues is thought to involve interaction with viral or cellular proteins, such as the HIV envelope glycoprotein (B1211001) gp41 nih.govcaymanchem.comnih.gov. The specific amino acid residues exposed on the surface of the correctly folded lasso structure are essential for these interactions. Changes in amino acid composition or alterations to the structural integrity that affect the presentation of these critical residues would be expected to diminish or eliminate the anti-HIV activity.
The amphipathic nature of this compound and siamycin II, with distinct hydrophobic and hydrophilic faces, is also a consequence of their amino acid composition and structural arrangement nih.gov. This amphipathicity may play a role in their interaction with cell membranes or membrane-bound proteins, which could be relevant to both their antibacterial and anti-HIV mechanisms nih.govnih.gov.
Role of Disulfide Bonds in Conformation and Function
Disulfide bonds are critical structural elements in this compound and other siamycin-type lasso peptides, playing a significant role in their conformation and function nih.govmdpi.comresearchgate.netresearchgate.netnih.gov. This compound contains two intramolecular disulfide bonds: Cys1-Cys13 and Cys7-Cys19 nih.govmdpi.com. These covalent linkages impose conformational restrictions on the peptide chain, rigidifying the lasso structure and contributing to its remarkable stability nih.govnsf.gov.
The presence and correct formation of these disulfide bonds are essential for maintaining the native three-dimensional structure of this compound frontiersin.org. This stable conformation is, in turn, crucial for the peptide's biological activity, as it presents the necessary amino acid residues in the correct spatial orientation for interaction with its molecular targets, such as Lipid II or viral proteins researchgate.netnih.gov.
Studies on other peptides have demonstrated that disulfide bonds can significantly influence peptide folding, stability, and the presentation of functional epitopes frontiersin.orgbiorxiv.orgmdpi.com. Cleavage or mispairing of disulfide bonds can lead to misfolding, loss of structural integrity, and consequently, loss of biological activity frontiersin.org. For lasso peptides like this compound, the disulfide bonds, in conjunction with the isopeptide bond, create a highly constrained structure that is resistant to thermal and proteolytic degradation, contributing to their potential as therapeutic agents nih.gov.
The specific arrangement of the two disulfide bonds in this compound (linking residues in the ring to residues in the tail) further locks the threaded structure, preventing the C-terminal tail from unthreading from the macrocyclic ring nih.govmdpi.com. This locked conformation is a defining feature of lasso peptides and is directly dependent on the presence and correct formation of these disulfide bridges.
Engineered Variants and Their Biological Efficacy
The understanding of this compound's structure-activity relationships opens avenues for designing and engineering variants with potentially improved or altered biological efficacy. While specific details on engineered this compound variants are less extensively documented in the provided search results compared to other lasso peptides, the general principle of engineering lasso peptides for enhanced activity is an active area of research frontiersin.organr.fr.
Studies on other lasso peptides, such as lariatin A and MccJ25, have shown that genetic engineering and mutagenesis can lead to variants with improved potency or altered target specificity frontiersin.orgresearchgate.net. For instance, point mutations in lariatin A resulted in variants with enhanced anti-mycobacterial activity frontiersin.orgresearchgate.net. Similarly, saturation mutagenesis of MccJ25 yielded numerous analogues that retained or even enhanced antibiotic function frontiersin.org.
Given that this compound targets important bacterial components like Lipid II and quorum sensing systems, engineered variants could potentially be designed to have increased binding affinity for these targets, broader spectrum activity against different bacterial strains, or reduced susceptibility to resistance mechanisms medchemexpress.comresearchgate.netanr.frnih.gov. The ability to suppress virulence and antibiotic resistance in pathogenic cocci, as observed with siamycin and sviceucin, highlights the potential of these peptides and their engineered forms as novel anti-infective agents anr.fr.
Efforts to decipher the molecular mechanisms and SAR of siamycin are ongoing, which will further inform the rational design of engineered variants anr.fr. By selectively modifying amino acid residues involved in target binding, structural stability, or cellular uptake, researchers aim to create this compound analogues with optimized therapeutic properties.
Preclinical Research and Therapeutic Implications
Efficacy in Antimicrobial Applications
Siamycin I exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. Its efficacy extends to multi-drug resistant strains, and it has been shown to possess anti-virulence properties and the ability to restore susceptibility to conventional antibiotics.
The challenge of antibiotic resistance has spurred the search for novel antimicrobial agents with unique mechanisms of action. This compound has emerged as a compound of interest due to its activity against clinically important Gram-positive pathogens that have developed resistance to multiple drugs. Research has shown that this compound targets the biosynthesis of the bacterial cell wall, a fundamental process for bacterial survival. researchgate.netnih.gov Specifically, it interacts with lipid II, an essential precursor in the peptidoglycan synthesis pathway. researchgate.netnih.gov This interaction disrupts the formation of the protective cell wall, leading to bacterial cell death.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Type | Relevance |
|---|---|---|
| Enterococcus faecalis | Gram-positive | A leading cause of hospital-acquired infections, often exhibiting vancomycin resistance. |
| Staphylococcus aureus | Gram-positive | A major human pathogen responsible for a wide range of infections, including methicillin-resistant Staphylococcus aureus (MRSA). |
Beyond its direct bactericidal activity, this compound has demonstrated significant potential as an anti-virulence agent. This approach aims to disarm pathogens by inhibiting the expression of virulence factors, thereby reducing their ability to cause disease without exerting strong selective pressure for resistance. In Enterococcus faecalis, this compound attenuates the fsr quorum-sensing system. nih.gov This is achieved by inhibiting the histidine kinase FsrC, a key component of the signaling pathway that regulates the production of virulence factors such as gelatinase and serine protease. nih.gov
Recent studies have further elucidated that this compound's anti-virulence activity extends to inhibiting the histidine kinase VanS in vancomycin-resistant enterococci and Staphylococcus aureus. medchemexpress.com By targeting these sensory kinases, this compound disrupts bacterial communication and coordination, which are crucial for establishing infections.
A remarkable property of this compound is its ability to restore the efficacy of conventional antibiotics against resistant bacterial strains. In vancomycin-resistant Enterococcus (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), this compound has been shown to re-sensitize these formidable pathogens to vancomycin. medchemexpress.com This effect is directly linked to its inhibition of the histidine kinase VanS, which plays a central role in the vancomycin resistance mechanism. medchemexpress.com By blocking VanS, this compound effectively dismantles the resistance machinery, allowing vancomycin to exert its bactericidal effects. This synergistic activity highlights the potential of this compound as an adjunct therapy to revive the utility of existing antibiotics.
Potential in Antiviral Therapy (HIV)
This compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV). Its mechanism of action is distinct from many existing antiretroviral drugs, making it a valuable candidate for further investigation, particularly in the context of drug-resistant HIV strains.
This compound functions as an HIV fusion inhibitor. glpbio.com It targets the viral envelope glycoprotein (B1211001) gp160, which is essential for the fusion of the viral and cellular membranes, a critical step in the HIV life cycle. glpbio.com By interacting with gp160, this compound prevents the virus from entering host cells. glpbio.com Research has demonstrated its efficacy against both HIV-1 and HIV-2. glpbio.com The 50% effective doses (ED50) for acute HIV-1 and HIV-2 infections have been reported to range from 0.05 to 5.7 μM. glpbio.com
Table 2: Anti-HIV Activity of this compound
| Virus Type | Target | Mechanism of Action |
|---|---|---|
| HIV-1 | gp160 Envelope Protein | Fusion Inhibition |
| HIV-2 | gp160 Envelope Protein | Fusion Inhibition |
Broader Therapeutic Potential through Enzyme Modulation
The therapeutic potential of this compound extends beyond its direct antimicrobial and antiviral effects, largely due to its ability to modulate the activity of specific enzymes. This capacity for enzyme inhibition opens up avenues for its application in various therapeutic contexts.
As previously discussed, this compound is a potent inhibitor of bacterial histidine kinases, specifically FsrC in Enterococcus faecalis and VanS in vancomycin-resistant strains. nih.govmedchemexpress.com These enzymes are critical components of two-component signal transduction systems that regulate a wide array of cellular processes in bacteria, including virulence, antibiotic resistance, and environmental adaptation. The inhibition of these kinases represents a promising strategy for combating bacterial infections.
Furthermore, the interaction of this compound with lipid II, a crucial molecule in the biosynthesis of the bacterial cell wall, can also be viewed as a form of enzyme modulation, albeit indirect. researchgate.netnih.gov By sequestering lipid II, this compound effectively inhibits the enzymes responsible for peptidoglycan synthesis, such as transglycosylases and transpeptidases. This disruption of a fundamental enzymatic pathway underscores its potent antibacterial activity. While not a direct inhibitor of HIV enzymes, the action of a related lasso peptide, RP 71955, as an inhibitor of HIV-1 aspartyl protease, suggests that this class of molecules has the potential to target a range of viral and bacterial enzymes.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Vancomycin |
| Gelatinase |
| Serine Protease |
Advanced Research Methodologies and Future Directions
Genome Mining for Novel Siamycin-like Peptides and BGCs
Genome mining has become a pivotal tool in the discovery of novel ribosomally synthesized and post-translationally modified peptides (RiPPs), including lasso peptides like Siamycin I. acs.orgnih.govnih.gov This approach involves scanning prokaryotic genomes for biosynthetic gene clusters (BGCs) that encode the necessary machinery for producing these complex natural products. nih.gov The BGCs for lasso peptides typically include genes for a precursor peptide, a protease, a cyclase, and a recognition element. researchgate.net
By leveraging bioinformatics tools such as antiSMASH and MIBiG, researchers can identify putative BGCs for Siamycin-like peptides in various bacterial strains. nih.gov For instance, the BGC for humidimycin, a structurally related class I lasso peptide, was identified in Streptomyces humidus by mining its genome. nih.govresearchgate.net This approach has also led to the identification of BGCs for other class I siamycin-like molecules such as aborycin, specialicin, and MS-271. nih.gov These findings indicate that genome mining can successfully uncover a diversity of Siamycin-like structures with potentially novel biological activities. nih.gov A precursor-centric genome mining approach, which focuses on identifying conserved amino acid sequences in the precursor peptides, has also been developed to broadly search for new class II lasso peptides and could be adapted for class I peptides like this compound. nih.gov
The following table summarizes some Siamycin-like lasso peptides and their corresponding producing organisms identified through genome mining efforts.
| Lasso Peptide | Producing Organism | BGC Reference |
| Humidimycin | Streptomyces humidus CA-100629 | nih.gov |
| Aborycin | Streptomyces sp. SCSIO ZS0098 | nih.gov |
| Specialicin | S. specialis JCM 16611T | nih.gov |
| MS-271 | Streptomyces sp. M-271 | nih.gov |
| Astexin-1 | Asticcacaulis excentricus | nih.gov |
Cell-Free Biosynthesis (CFB) for Library Generation and Pathway Engineering
Cell-free biosynthesis (CFB) has emerged as a powerful platform for the production, engineering, and screening of lasso peptides. nih.govbiorxiv.org This in vitro approach utilizes cell extracts containing the necessary transcriptional and translational machinery to produce peptides from a DNA template, offering a rapid and high-throughput alternative to traditional in vivo heterologous expression. nih.govbiorxiv.org CFB systems have been successfully employed to produce a variety of lasso peptides and to explore the substrate tolerance of their biosynthetic enzymes. nih.govbiorxiv.org
For this compound and other lasso peptides, CFB can be used to generate extensive libraries of variants by introducing mutations into the precursor peptide gene. nih.gov This allows for a comprehensive investigation of structure-activity relationships, potentially leading to the identification of analogs with improved potency, stability, or target specificity. nih.gov Furthermore, CFB facilitates the rapid prototyping and engineering of biosynthetic pathways by allowing for the modular assembly of different enzymes and precursor peptides. rsc.org This can be used to create novel lasso peptides with tailored properties. The open nature of cell-free systems also allows for precise control over reaction conditions and the direct addition of necessary cofactors or substrates. nih.gov
Advanced Structural Determination Techniques (e.g., NMR) for Detailed Mechanism of Action Analysis
A detailed understanding of the structure of this compound and its interaction with its molecular target is crucial for elucidating its mechanism of action and for rational drug design. While not explicitly detailed in the provided search results for this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structures of complex peptides like lasso peptides in solution.
The mechanism of action of this compound has been identified as the inhibition of cell wall biosynthesis in Gram-positive bacteria by binding to Lipid II, an essential precursor for peptidoglycan synthesis. acs.orgnih.govresearchgate.net This interaction compromises the integrity of the bacterial cell wall, leading to cell death. acs.orgnih.govresearchgate.net Advanced analytical techniques are required to characterize this interaction at a molecular level. NMR, along with other biophysical methods such as surface plasmon resonance and isothermal titration calorimetry, can provide detailed insights into the binding interface between this compound and Lipid II, including the specific residues involved and the conformational changes that occur upon binding. This information is invaluable for understanding the basis of its antimicrobial activity and for designing more potent derivatives.
Genetic Engineering Approaches for Resistance Studies and Enhanced Efficacy
Genetic engineering plays a critical role in both studying resistance mechanisms to this compound and in developing strategies to enhance its efficacy. Studies have shown that resistance to this compound in bacteria can arise from mutations in the essential WalKR two-component system, which is involved in controlling cell wall metabolism. acs.orgnih.govresearchgate.net These mutations can lead to a thickening of the cell wall, making it more difficult for this compound to reach its target, Lipid II. acs.orgnih.govresearchgate.net
Genetic engineering approaches, such as the creation of knockout mutants and the introduction of specific mutations, are essential for confirming the role of genes like walK and walR in conferring resistance. Furthermore, genetic manipulation of the this compound biosynthetic gene cluster can be employed to generate novel analogs with enhanced properties. For example, pathway engineering could be used to introduce modifications that increase the binding affinity of this compound for Lipid II or that make it less susceptible to resistance mechanisms. Additionally, genetic approaches can be used to explore the potential for this compound to overcome existing antibiotic resistance, such as its ability to restore vancomycin susceptibility in vancomycin-resistant strains. nih.govbiorxiv.orgnih.gov
In Vivo Model Systems for Efficacy and Safety Evaluation
The evaluation of the in vivo efficacy and safety of this compound is a critical step in its development as a potential therapeutic agent. The invertebrate model organism Galleria mellonella (wax moth larvae) has been utilized as a surrogate animal model to assess the effectiveness of this compound, particularly in combination with other antibiotics. nih.gov In one study, a combination of this compound and vancomycin showed a significant improvement in the survival of larvae infected with vancomycin-resistant Enterococcus faecalis compared to treatment with either compound alone. nih.gov This provides proof-of-concept for the potential of this compound as an adjunctive therapy for treating resistant infections. nih.gov
In vivo models are essential for understanding the pharmacokinetic and pharmacodynamic properties of this compound, as well as for identifying any potential toxicity. While detailed toxicity studies for this compound are not available in the provided search results, such evaluations in relevant animal models would be a necessary component of preclinical development.
Exploration of Synergistic Antimicrobial Mechanisms
A promising avenue of research for this compound is the exploration of its synergistic interactions with other antimicrobial agents. Due to its unique mechanism of action targeting Lipid II, this compound has the potential to act synergistically with antibiotics that have different cellular targets. researchgate.net As previously mentioned, this compound has been shown to restore the effectiveness of vancomycin against vancomycin-resistant enterococci (VRE). nih.govbiorxiv.orgnih.gov This synergistic effect is attributed to the ability of this compound to inhibit the histidine kinase VanS, which is involved in the vancomycin resistance mechanism. nih.gov
The potential for synergistic activity is not limited to vancomycin. The unusual genomic arrangement of the this compound BGC, in close proximity to other antibiotic biosynthetic clusters, suggests a possible evolutionary pressure for co-production and synergistic antimicrobial activity. researchgate.net Further research into combinations of this compound with other classes of antibiotics could reveal novel therapeutic strategies for combating multidrug-resistant pathogens. The table below summarizes the observed synergistic effects of this compound.
| Combination | Target Organism | Observed Effect |
| This compound + Vancomycin | Vancomycin-Resistant Enterococcus (VRE) | Restoration of vancomycin susceptibility nih.govbiorxiv.orgnih.gov |
| This compound + Vancomycin | Vancomycin-Resistant Staphylococcus aureus (VRSA) | Re-sensitization to vancomycin nih.govbiorxiv.org |
Further Characterization of Diverse ATP-Dependent Enzyme Inhibition
Recent studies have revealed that this compound possesses a multifaceted mechanism of action that extends beyond its interaction with Lipid II. It has been shown to inhibit the activity of certain ATP-dependent enzymes, specifically sensor histidine kinases (HKs) involved in bacterial signal transduction. nih.govbiorxiv.orgnih.gov For example, this compound directly inhibits the histidine kinases FsrC and VanS in enterococci. nih.govbiorxiv.orgnih.gov FsrC is a key component of the Fsr quorum-sensing system that regulates virulence factor production, while VanS is the sensor kinase of the VanRS two-component system that controls vancomycin resistance. nih.govnih.gov
The inhibition of these ATP-dependent enzymes represents a highly sought-after mode of action for new antibiotics, as it can both disarm pathogens by reducing their virulence and overcome existing resistance mechanisms. nih.gov Further characterization of the inhibitory activity of this compound against a broader range of ATP-dependent enzymes could uncover new therapeutic applications and provide a deeper understanding of its biological activity. This dual-action mechanism, targeting both cell wall biosynthesis and key regulatory pathways, makes this compound a particularly promising candidate for further development.
Q & A
Q. What is the structural basis of Siamycin I’s antiviral activity?
this compound is a 21-residue tricyclic lasso peptide characterized by a unique wedge-shaped conformation. Its structure includes an isopeptide bond forming a 7-9 membered ring, with two disulfide bonds stabilizing the fold . The hydrophobic face interacts with viral envelope proteins, while the hydrophilic face mediates solubility and target specificity . Key residues (Val-Asn-Ile in this compound) distinguish it from analogs like Siamycin II (Ile-Asn-Ile) and III (Ile-Asp-Val), which influence binding affinity and antiviral potency . Structural elucidation typically employs NMR, ESI-MS, and X-ray crystallography .
Q. How does this compound inhibit HIV-1 fusion?
this compound targets the HIV-1 envelope glycoprotein gp160, blocking fusion between viral and host cell membranes. It binds non-covalently to gp160, preventing conformational changes required for membrane fusion. This mechanism was validated using syncytia inhibition assays (SIAs) and gp160 chimeric virus models . Dose-dependent inhibition is observed at low micromolar concentrations (ED50 = 0.08 μM in cell fusion assays) . Resistance studies identified six gp160 mutations (e.g., V549I, Q577R) that reduce this compound binding, confirming its direct interaction with the envelope protein .
Q. What in vitro assays are used to evaluate this compound’s antiviral activity?
Key assays include:
- Syncytia Inhibition Assay (SIA): Measures fusion inhibition using co-cultured CD4<sup>+</sup> and gp160-expressing cells .
- Plaque Reduction Assay: Quantifies viral replication inhibition in HIV-1/HIV-2 strains (ED50 = 0.05–5.7 μM) .
- MIC Determination: Evaluates antibacterial activity against B. subtilis, M. luteus, and S. aureus (MIC = 1.6–6.3 μg/mL) .
Dose-response curves and cytotoxicity thresholds (e.g., CC50 = 150 μM in CEM-SS cells) are critical for therapeutic index calculations .
Advanced Research Questions
Q. How can structural modifications enhance this compound’s efficacy against drug-resistant HIV variants?
Resistance arises from gp160 mutations (e.g., V549I) that reduce this compound binding. Rational design strategies include:
- Residue Substitution: Modifying residues in the hydrophobic face (e.g., Val→Ile) to improve affinity for mutated gp160 .
- Tail Engineering: Altering the C-terminal tail to enhance conformational flexibility, as seen in analogs like Humidimycin and Specialicin .
- Disulfide Bond Optimization: Stabilizing the lasso fold to resist proteolytic degradation .
In vitro resistance selection assays and molecular dynamics simulations are used to validate modifications .
Q. What contradictions exist in this compound’s reported ED50 values across studies?
Discrepancies in ED50 values (e.g., 0.05–5.7 μM for HIV-1) arise from:
- Strain Variability: Laboratory-adapted vs. clinical isolates exhibit differing susceptibility .
- Assay Conditions: Cell type (HeLa-CD4<sup>+</sup> vs. CEM-SS), viral load, and readout methods (fusion inhibition vs. viral replication) impact results .
- Compound Purity: Variations in this compound isolation protocols (e.g., fermentation vs. heterologous expression) affect bioactivity .
Standardized protocols (e.g., Cochrane systematic review guidelines) are recommended to reconcile data .
Q. How can heterologous expression systems improve this compound production for research?
Native Streptomyces strains produce low this compound titers. Heterologous expression in E. coli or S. coelicolor involves:
- Cluster Identification: Bioinformatic mining of the 25-kb msl gene cluster (e.g., mslA, mslB1/B2, mslC/H) .
- Post-Translational Modification: Co-expression of modifying enzymes (e.g., asparagine synthases for isopeptide bond formation) .
- Yield Optimization: Fermentation tuning (pH, temperature) and ribosomal engineering to enhance peptide folding .
This approach enabled >10 mg/L yields of related lasso peptides like Specialicin .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
